molecular formula C20H18O6 B3265346 Platanetin CAS No. 40451-44-3

Platanetin

Cat. No. B3265346
CAS RN: 40451-44-3
M. Wt: 354.4 g/mol
InChI Key: NJAZWJCUXUMCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Structure : A 3,5,7,8-tetrahydroxy, 6-isoprenyl flavone .


Chemical Reactions Analysis

  • Inhibition of NADH Dehydrogenase : Platanetin selectively inhibits the activity of the external NADH dehydrogenase in the inner mitochondrial membrane. This inhibition occurs at a concentration of 2 micromolars, affecting NADH oxidation rates .
  • Uncoupling Activity : Platanetin acts as a potent uncoupler of oxidative phosphorylation. Its hydroxyl groups and lipophilicity allow efficient H⁺ transfer across the mitochondrial inner membrane, similar to carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP). At 2 micromolar concentration, platanetin fully uncouples oxidative phosphorylation when succinate is the substrate .
  • Electron Transfer : At higher concentrations (10 micromolar and above), platanetin can transfer electrons from the mitochondrial inner membrane to O₂. The branching point of this platanetin-dependent oxidative pathway occurs at the level of flavoproteins .

Scientific Research Applications

Platanetin in Plant Mitochondria Research

Platanetin: A Potent Natural Uncoupler and Inhibitor of Exogenous NADH Dehydrogenase in Plant Mitochondria

  • Researchers Ravanel, Tissut, and Douce (1986) studied Platanetin's effects on the oxidative activities of isolated potato and mung bean mitochondria. They found that Platanetin selectively inhibits the activity of the external NADH dehydrogenase of the inner membrane and acts as a potent uncoupler of oxidative phosphorylation, demonstrating its potential as a tool in plant mitochondrial studies (Ravanel, Tissut, & Douce, 1986).

Understanding the Uncoupling Properties of Flavonols

Uncoupling Properties of Three Flavonols from Plane-tree Buds

  • The study by Creuzet, Ravanel, Tissut, and Kaouadji (1988) focused on the uncoupling activity of platanetin and related flavonols on various biological systems, including mitochondria and chloroplasts. They confirmed Platanetin's potent uncoupling properties, highlighting its role in bioenergetics research (Creuzet, Ravanel, Tissut, & Kaouadji, 1988).

Evaluation of Specificity in Mitochondrial Inhibition

Platanetin and 7-Iodo-acridone-4-carboxylic Acid Are Not Specific Inhibitors of Respiratory NAD(P)H Dehydrogenases in Potato Tuber Mitochondria

  • Roberts, Rasmusson, and Møller (1996) evaluated Platanetin's specificity as an inhibitor of external NAD(P)H oxidation in potato tuber mitochondria. They discovered that Platanetin inhibits not only external NAD(P)H oxidation but also other mitochondrial activities, questioning its specificity as an inhibitor (Roberts, Rasmusson, & Møller, 1996).

Platanetin in Bioenergetic Enzyme Research

Partial Purification and Characterization of Three NAD(P)H Dehydrogenases from Beta vulgaris Mitochondria

  • Luethy, Hayes, and Elthon (1991) investigated the effect of Platanetin on different NAD(P)H dehydrogenases in beet mitochondria. They found that one of the enzymes was inhibited by Platanetin, further demonstrating its role in studying mitochondrial enzymes (Luethy, Hayes, & Elthon, 1991).

Investigating Hydroxyflavones as Mitochondrial Inhibitors

Inhibitory Effect of Hydroxyflavones on the Exogenous NADH Dehydrogenase of Plant Mitochondrial Inner Membranes

  • Ravanel, Creuzet, and Tissut (1990) explored the inhibitory properties of various flavones, including Platanetin, on the external NADH dehydrogenase of plant mitochondrial inner membranes. This study adds to the understanding of Platanetin's bioactivity in plant bioenergetics (Ravanel, Creuzet, & Tissut, 1990).

properties

IUPAC Name

3,5,7,8-tetrahydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)8-9-12-14(21)13-16(23)18(25)19(11-6-4-3-5-7-11)26-20(13)17(24)15(12)22/h3-8,21-22,24-25H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAZWJCUXUMCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C(=C1O)O)OC(=C(C2=O)O)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Platanetin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Platanetin
Reactant of Route 2
Platanetin
Reactant of Route 3
Reactant of Route 3
Platanetin
Reactant of Route 4
Platanetin
Reactant of Route 5
Platanetin
Reactant of Route 6
Platanetin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.